methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15714791
Molecular Formula: C22H16ClN3O5S
Molecular Weight: 469.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16ClN3O5S |
|---|---|
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H16ClN3O5S/c1-12-18(21(28)31-2)19(15-8-3-4-9-16(15)23)25-20(27)17(32-22(25)24-12)11-13-6-5-7-14(10-13)26(29)30/h3-11,19H,1-2H3/b17-11+ |
| Standard InChI Key | RLKLADUDWLZMDS-GZTJUZNOSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused thiazole-pyrimidine core. Key structural elements include:
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Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system combining sulfur- and nitrogen-containing heterocycles .
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Substituents:
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₆ClN₃O₅S | |
| Molecular Weight | 469.9 g/mol | |
| IUPAC Name | Methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| SMILES Notation | CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)N+[O-])SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with simpler thiazole and pyrimidine precursors. Key steps include:
Thiazole Ring Formation
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Condensation: Reaction of thiourea derivatives with α-haloketones to form the thiazole core.
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Cyclization: Intramolecular cyclization under acidic or basic conditions to yield the fused thiazolo-pyrimidine system.
Functionalization
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Nitrobenzylidene Introduction: Knoevenagel condensation between a ketone intermediate and 3-nitrobenzaldehyde .
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Esterification: Methylation of the carboxyl group using methanol under acidic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | 65–70% | |
| Cyclization | NaOH, H₂O/EtOH, 80°C | 75% | |
| Knoevenagel reaction | 3-Nitrobenzaldehyde, piperidine, EtOH | 60% |
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: 0.0184 mg/mL (poorly soluble).
Spectroscopic Characteristics
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¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, CH=N), 7.85–7.40 (m, 7H, aromatic), 3.89 (s, 3H, COOCH₃) .
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IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Applications and Future Directions
Pharmaceutical Development
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Lead compound optimization: Structural modifications to enhance bioavailability and target selectivity.
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Combination therapies: Synergy studies with existing chemotherapeutic agents.
Material Science
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